10-Thiofolic acid

Description

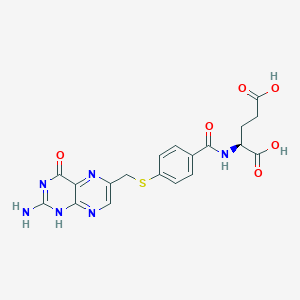

Structure

2D Structure

Properties

CAS No. |

54931-98-5 |

|---|---|

Molecular Formula |

C19H18N6O6S |

Molecular Weight |

458.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H18N6O6S/c20-19-24-15-14(17(29)25-19)22-10(7-21-15)8-32-11-3-1-9(2-4-11)16(28)23-12(18(30)31)5-6-13(26)27/h1-4,7,12H,5-6,8H2,(H,23,28)(H,26,27)(H,30,31)(H3,20,21,24,25,29)/t12-/m0/s1 |

InChI Key |

VUCAAEQMBTVEOL-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=O)N=C(N3)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=O)N=C(N3)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

10-Thiofolic acid; NSC 238147; NSC-238147; NSC238147; |

Origin of Product |

United States |

Foundational & Exploratory

10-Thiofolic Acid: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 10-Thiofolic acid, a synthetic analog of folic acid. This guide details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential as an antibacterial and antineoplastic agent.

Chemical Structure and Properties

This compound is a derivative of folic acid where the nitrogen atom at the 10th position of the p-aminobenzoylglutamic acid moiety is replaced by a sulfur atom. This substitution significantly alters the electronic and steric properties of the molecule, influencing its biological activity.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 54931-98-5[1] |

| Molecular Formula | C₁₉H₁₉N₆O₆S |

| IUPAC Name | (2S)-2-[[4-[[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]thio]benzoyl]amino]pentanedioic acid |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 457.44 g/mol (calculated) |

| Melting Point | Not reported |

| Solubility | Expected to have low solubility in water and organic solvents, similar to folic acid.[2] It is likely soluble in dilute aqueous bases. |

| pKa | Not reported |

Synthesis of this compound

The synthesis of this compound was first reported by Nair and Campbell in 1975.[3] The following is a general outline of the experimental protocol based on their work and general principles of organic synthesis.

Experimental Protocol: Synthesis of this compound

This synthesis involves a multi-step process, beginning with the preparation of key intermediates.

Step 1: Synthesis of the Pteridine Moiety The pteridine portion of the molecule is typically synthesized from a pyrimidine derivative. This involves a series of reactions to construct the pyrazine ring fused to the pyrimidine ring.

Step 2: Synthesis of the Thio-p-aminobenzoylglutamic Acid Moiety This intermediate is prepared by introducing a thiol group onto p-aminobenzoic acid, which is then coupled with L-glutamic acid.

Step 3: Coupling of the Pteridine and Thio-p-aminobenzoylglutamic Acid Moieties The final step involves the coupling of the pteridine intermediate with the thio-p-aminobenzoylglutamic acid moiety to yield this compound.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway of this compound.

Biological Activity and Mechanism of Action

This compound is classified as an antifolate, a class of drugs that interfere with the action of folic acid.[4] Folic acid is essential for the de novo synthesis of purines and thymidylate, which are critical for DNA synthesis and cell division.[4][5]

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action of most antifolates is the inhibition of the enzyme dihydrofolate reductase (DHFR).[4] DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folic acid.[5] By inhibiting DHFR, antifolates deplete the intracellular pool of THF, thereby blocking the synthesis of DNA and halting cell proliferation.[4] It is hypothesized that this compound exerts its antineoplastic and antibacterial effects through this mechanism.

Signaling Pathway: Interference with Folate Metabolism

The folate metabolism pathway is crucial for cellular proliferation. By acting as an antagonist to folic acid, this compound disrupts this vital pathway.

Caption: Proposed mechanism of this compound action.

Antibacterial and Antineoplastic Potential

This compound has been identified as a potential antibacterial and antineoplastic agent.[1] Its ability to inhibit DHFR makes it a target for rapidly proliferating cells, such as bacteria and cancer cells, which have a high demand for nucleotide synthesis. Further research is needed to fully elucidate its efficacy and spectrum of activity in these areas.

References

A Technical Guide to the Synthesis of 10-Thiofolic Acid from p-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 10-thiofolic acid, a folic acid analog with potential as an antibacterial and antitumor agent. The synthesis commences from the readily available starting material, p-aminobenzoic acid, and proceeds through a multi-step sequence to yield the target compound. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound from p-aminobenzoic acid involves the initial conversion of p-aminobenzoic acid to a thiophenol derivative, which then undergoes a series of reactions to build the pteridine ring system and couple it with a glutamate moiety. The key steps include diazotization, thiolation, esterification, and subsequent condensation and cyclization reactions.

Experimental Protocols

The following protocols are based on established synthetic routes for this compound and its intermediates.

Synthesis of p-Carbomethoxythiophenol (3) and Disulfide (4) from p-Aminobenzoic Acid (1)

The initial steps involve the conversion of p-aminobenzoic acid to p-carbomethoxythiophenol.

-

Esterification of p-Aminobenzoic Acid: p-Aminobenzoic acid (17.1 g) is first esterified to its methyl ester.

-

Diazotization and Thiolation: The resulting ester is then subjected to diazotization followed by reaction with a sulfur source to introduce the thiol group, yielding p-carbomethoxythiophenol (3). During this process, a disulfide byproduct (4) is also formed.

-

Purification: The disulfide (4) crystallizes from the cooling reaction mixture and is removed by filtration. The filtrate is then subjected to vacuum distillation to yield pure p-carbomethoxythiophenol (3).

Subsequent Steps to this compound

The synthesis continues from p-carbomethoxythiophenol through a series of intermediates. While detailed step-by-step protocols for the entire sequence from p-aminobenzoic acid to this compound in a single source are not fully detailed, the general transformation involves the reaction of the thiophenol intermediate with a suitably substituted pyrimidine derivative, followed by cyclization and subsequent coupling with a glutamate derivative. A key publication outlines the synthesis and preliminary antifolate activity of this compound, indicating its potential as an antibacterial and antitumor agent.[1][2]

Quantitative Data

The following tables summarize the quantitative data for the key intermediates in the synthesis of this compound.

Table 1: Physicochemical and Yield Data for Intermediates

| Compound | Molecular Formula | Yield | Melting Point (°C) | Boiling Point (°C) |

| p-Carbomethoxythiophenol (3) | C₈H₈O₂S | 9.0 g | - | 134-140 (at 11 mm) |

| Disulfide (4) | C₁₆H₁₄O₄S₂ | 2.0 g | 124 | - |

Table 2: Elemental Analysis Data

| Compound | Element | Calculated (%) | Found (%) |

| p-Carbomethoxythiophenol (3) | C | 57.40 | 57.28 |

| H | 4.76 | 4.59 | |

| O | 19.04 | 19.21 | |

| Disulfide (4) | C | 57.48 | 57.34 |

| H | 4.19 | 4.12 | |

| S | 19.16 | 19.36 |

Visualization of Synthetic and Biological Pathways

Synthetic Workflow from p-Aminobenzoic Acid

The following diagram illustrates the initial steps in the synthesis of this compound starting from p-aminobenzoic acid.

Caption: Synthetic pathway from p-aminobenzoic acid to this compound.

Folic Acid Metabolism and Potential Site of Action

Folic acid and its analogs play a crucial role in cellular metabolism, particularly in the synthesis of nucleotides. Folic acid antagonists inhibit key enzymes in this pathway, leading to their therapeutic effects. The diagram below illustrates the folic acid metabolic pathway, highlighting the potential point of inhibition by an analog like this compound.

Caption: Folic acid metabolic pathway and potential inhibition by this compound.

Conclusion

The synthesis of this compound from p-aminobenzoic acid provides a viable route to a promising therapeutic candidate. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in the exploration of novel antifolate agents. Further investigation into the biological activity and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

10-Thiofolic Acid: A Technical Guide to its Synthesis, Biological Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Thiofolic acid, a synthetic analog of folic acid, represents a molecule of significant interest in the exploration of novel antifolate agents. Characterized by the substitution of the nitrogen atom at the 10th position with a sulfur atom, this modification imparts unique chemical and biological properties that differentiate it from its parent compound. This technical guide provides a comprehensive overview of this compound, including its synthesis, known biological activities, and potential therapeutic applications. The document details experimental methodologies, summarizes key quantitative data, and visualizes relevant pathways to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Folic acid is an essential B vitamin that, in its reduced tetrahydrofolate form, serves as a critical coenzyme in one-carbon transfer reactions. These reactions are fundamental to the biosynthesis of purines, thymidylate, and several amino acids, processes vital for DNA synthesis, repair, and methylation. Consequently, the folate metabolic pathway has long been a target for therapeutic intervention, particularly in cancer and infectious diseases. Antifolates, which are structural analogs of folic acid, competitively inhibit key enzymes in this pathway, leading to the disruption of cellular replication.

This compound emerges from the strategic modification of the folic acid scaffold, a common approach in the design of novel enzyme inhibitors and therapeutic agents. The replacement of the N10 atom with sulfur alters the molecule's stereochemistry and electronic distribution, potentially influencing its interaction with target enzymes and cellular uptake mechanisms. This guide delves into the specifics of this compound, offering a detailed examination of its chemistry and biology.

Chemical Synthesis of this compound

The synthesis of this compound was first reported by Nair and Campbell in 1975. The multi-step synthesis involves the construction of the pteroyl moiety followed by conjugation with L-glutamic acid.

Synthesis of the 10-Thiopteroic Acid Intermediate

The initial phase of the synthesis focuses on creating the core pteridine ring system with the desired sulfur substitution. A key precursor is p-aminobenzoyl-L-glutamic acid, which is coupled with a pteridine precursor. The introduction of the sulfur atom at the 10th position is a critical step, often achieved through a nucleophilic substitution reaction.

Coupling with L-Glutamic Acid

The final step in the synthesis is the coupling of the 10-thiopteroic acid intermediate with L-glutamic acid. This is typically achieved using standard peptide coupling techniques to form the final this compound molecule.

Biological Significance and Mechanism of Action

The biological activity of this compound and its derivatives stems from their ability to act as antifolates. While direct inhibition of dihydrofolate reductase (DHFR) is a common mechanism for many antifolates, studies on closely related analogs suggest a more nuanced mode of action for this compound.

Antibacterial Activity

Research has demonstrated that N10-methyl-4-thiofolic acid, a closely related derivative, is an excellent inhibitor of the growth of Streptococcus faecium[1]. This indicates that these compounds can effectively disrupt folate metabolism in certain bacteria. However, the same study found that this compound was an ineffective inhibitor of dihydrofolate reductase (DHFR)[1]. This suggests that the antibacterial effect may be mediated through the inhibition of other enzymes in the folate pathway or by different mechanisms altogether.

Antitumor Potential

The initial synthesis of this compound was driven by its potential as an antitumor agent[2]. By interfering with folate metabolism, antifolates can selectively target rapidly dividing cancer cells that have a high demand for nucleotides for DNA replication. The efficacy of this compound as an antitumor agent requires further investigation, particularly concerning its cellular uptake and inhibitory activity against key enzymes in human folate metabolism.

Folate Pathway and Potential Targets

The folate pathway involves several key enzymes that could be potential targets for this compound. These include dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT). While direct DHFR inhibition appears to be weak for some thio-analogs, the possibility of inhibition of other enzymes in the pathway remains an active area of research.

Quantitative Data

Quantitative data on the biological activity of this compound itself is limited in the public domain. However, data from closely related analogs provide valuable insights into its potential potency.

| Compound | Target Organism/Cell Line | Activity | Value | Reference |

| N10-methyl-4-thiofolic acid | Streptococcus faecium | Growth Inhibition | Excellent | [1] |

| N10-methyl-4-thiofolic acid | Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | Ineffective | [1] |

Experimental Protocols

This section provides an overview of the methodologies that would be employed to characterize the biological activity of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

A common method to assess the inhibitory effect of a compound on DHFR is a spectrophotometric assay.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Protocol:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), NADPH, and DHFR enzyme.

-

Add varying concentrations of the test compound (this compound) to the reaction mixture and incubate for a specified period.

-

Initiate the reaction by adding the substrate, DHF.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.

Cellular Uptake Studies

To determine how effectively this compound enters cells, cellular uptake assays are performed, often using radiolabeled compounds or fluorescence-based methods.

Principle: Quantify the amount of the compound that is transported into cultured cells over time.

Protocol (using a radiolabeled compound):

-

Culture cells (e.g., a cancer cell line) to a suitable confluency in multi-well plates.

-

Incubate the cells with varying concentrations of radiolabeled this compound for different time points.

-

Wash the cells extensively with ice-cold buffer to remove any unbound compound.

-

Lyse the cells to release the intracellular contents.

-

Measure the amount of radioactivity in the cell lysate using a scintillation counter.

-

Normalize the radioactivity to the protein concentration of the cell lysate to determine the uptake rate.

Future Directions and Drug Development Implications

This compound and its derivatives remain an intriguing class of compounds for the development of novel antifolates. Key areas for future research include:

-

Elucidation of the precise mechanism of action: Identifying the specific enzymatic targets of this compound is crucial for understanding its biological effects.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing a broader range of analogs will help to optimize the potency and selectivity of these compounds.

-

In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of promising candidates in animal models is a critical next step.

-

Targeted drug delivery: The folate receptor is often overexpressed on the surface of cancer cells. Thiolated folate derivatives can be conjugated to nanoparticles or other drug delivery systems to enhance targeted delivery to tumor tissues.

Conclusion

This compound stands as a testament to the ongoing efforts to expand the arsenal of antifolate agents. While comprehensive biological data for this specific molecule is still emerging, the foundational work on its synthesis and the promising activity of its analogs provide a strong rationale for its continued investigation. For researchers and drug development professionals, this compound represents a valuable lead compound with the potential to be developed into a next-generation therapeutic for cancer and infectious diseases. Further exploration of its unique chemical properties and biological interactions will be key to unlocking its full therapeutic potential.

References

10-Thiofolic Acid: A Folic Acid Analog for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins crucial for a variety of metabolic processes. These include the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of DNA and proteins. Due to their central role in cell proliferation, the folate metabolic pathway is a key target for therapeutic intervention, particularly in cancer and infectious diseases. Folic acid analogs, or antifolates, are molecules that structurally mimic folic acid and can interfere with its metabolism, leading to the inhibition of cell growth. This technical guide focuses on 10-thiofolic acid, a folic acid analog, with a primary focus on its N10-methyl derivative, N10-methyl-4-thiofolic acid, for which the most significant body of research exists.

N10-methyl-4-thiofolic Acid: Synthesis and Properties

N10-methyl-4-thiofolic acid is a synthetic analog of folic acid where the oxygen atom at the C4 position of the pteridine ring is replaced by a sulfur atom, and a methyl group is attached to the nitrogen at the 10th position.

Synthesis of N10-methyl-4-thiofolic Acid

The synthesis of N10-methyl-4-thiofolic acid has been described in the scientific literature and involves a multi-step process. A summary of a key synthetic route is presented below.

Experimental Protocols

Synthesis of N10-methyl-4-thiopteroic acid (Intermediate 12)

Route A:

-

Reaction of 2-acetylamino-4-(benzylthio)-6-chloro-5-nitropyrimidine with methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime: These two intermediates are reacted to form a 6-substituted aminopyrimidine.

-

Hydrolysis: The oxime functional group of the resulting product is hydrolyzed to yield the corresponding acetonylaminopyrimidine.

-

Reductive Cyclization: The acetonylaminopyrimidine undergoes reductive cyclization to form a dihydropteridine derivative, methyl p-[[[2-amino-4-(benzylthio)-7,8-dihydro-6-pteridinyl]methyl]methylamino]benzoate.

-

Oxidation: The dihydropteridine is oxidized using an oxidizing agent such as potassium permanganate.

-

Thiolysis and Hydrolysis: The benzylthio group is replaced with a thiol group using sodium hydrosulfide, followed by hydrolysis of the ester group with aqueous sodium hydroxide to yield p-[[(2-amino-3,4-dihydro-4-thioxo-6-pteridinyl)methyl]methylamino]benzoic acid (N10-methyl-4-thiopteroic acid).

Route B:

-

Reaction of 2,5-diamino-4,6-dichloropyrimidine with methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime: This reaction forms methyl p-[[(2-amino-4-chloro-7,8-dihydro-6-pteridinyl)methyl]methylamino]benzoate.

-

Thiolysis, Oxidation, and Saponification: The chloro group is displaced with a thiol group using sodium hydrosulfide, followed by air oxidation of the dihydropteridine ring and saponification of the ester group to give N10-methyl-4-thiopteroic acid.

Coupling and Deprotection to Yield N10-methyl-4-thiofolic acid (Compound 21)

-

Protection: The 2-amino and 4-thioxo groups of N10-methyl-4-thiopteroic acid are protected.

-

Coupling: The resulting benzoic acid derivative is coupled with diethyl L-glutamate.

-

Deprotection: The protecting groups are removed to yield the final product, N10-methyl-4-thiofolic acid.

Biological Activity

The biological activity of N10-methyl-4-thiofolic acid has been evaluated in several in vitro systems.

Data Presentation

| Compound | Target Organism/Cell Line | Activity | Quantitative Data (e.g., MIC, IC50) | Reference |

| N10-methyl-4-thiofolic acid | Streptococcus faecium ATCC 8043 | Excellent inhibitor of growth | Not specified in the available literature. | |

| N10-methyl-4-thiofolic acid | Dihydrofolate Reductase (DHFR) | Ineffective inhibitor | Not specified in the available literature. | |

| N10-methyl-4-thiofolic acid | KB cell culture | No significant activity | Not specified in the available literature. | |

| N10-methyl-4-thiofolic acid | L1210 leukemia cells (in mice) | No significant activity | Not specified in the available literature. |

Experimental Protocols for Biological Assays

Bacterial Growth Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the minimal inhibitory concentration (MIC) of a compound against a bacterial strain like Streptococcus faecium.

-

Culture Preparation: A culture of Streptococcus faecium is grown overnight in a suitable broth medium.

-

Serial Dilutions: The test compound (N10-methyl-4-thiofolic acid) is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

-

Incubation: The plate is incubated at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Dihydrofolate Reductase (DHFR) Inhibition Assay (General Protocol)

This is a general protocol for assessing the inhibitory activity of a compound against the DHFR enzyme.

-

Reaction Mixture: A reaction mixture is prepared containing DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH in a suitable buffer.

-

Addition of Inhibitor: The test compound (N10-methyl-4-thiofolic acid) is added to the reaction mixture at various concentrations.

-

Monitoring the Reaction: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Bacterial Folate Synthesis Pathway and Potential Sites of Inhibition.

Caption: Simplified Synthetic Workflow for N10-methyl-4-thiofolic acid.

Discussion and Future Directions

The available data indicates that N10-methyl-4-thiofolic acid is a potent and selective inhibitor of Streptococcus faecium growth. Its lack of activity against mammalian dihydrofolate reductase and certain cancer cell lines suggests a mode of action that may be specific to this bacterium. This selectivity is a desirable characteristic for an antimicrobial agent, as it could potentially lead to fewer side effects in a clinical setting.

The exact molecular target of N10-methyl-4-thiofolic acid in Streptococcus faecium remains to be elucidated. While it is a folic acid analog, its ineffectiveness against DHFR suggests that it may target another enzyme in the folate metabolism pathway or have an entirely different mechanism of action. Further research is needed to identify its target and understand the basis for its selective antibacterial activity.

Future research in this area could focus on:

-

Determining the MIC of N10-methyl-4-thiofolic acid against a broader range of bacterial species to understand its spectrum of activity.

-

Identifying the molecular target of the compound in Streptococcus faecium through techniques such as genetic screening or affinity chromatography.

-

Synthesizing and evaluating other this compound analogs to explore structure-activity relationships and potentially improve potency and selectivity.

-

Investigating the potential for synergistic effects when combined with other antimicrobial agents.

The Emergence of a Novel Antifolate: Discovery and Initial Characterization of 10-Thiofolic Acid

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid antagonists, or antifolates, represent a cornerstone in the chemotherapy of cancer and infectious diseases. Their mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway responsible for the synthesis of nucleotides and amino acids. This technical guide delves into the discovery and initial characterization of a novel antifolate analog, 10-Thiofolic acid. We will explore its synthesis, initial biological evaluation, and the methodologies employed in its characterization. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the potential of this and similar compounds.

Introduction to Folic Acid and Antifolate Therapy

Folic acid, a B vitamin, is essential for cellular proliferation and survival.[1] Its biologically active form, tetrahydrofolate (THF), serves as a cofactor in a variety of one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and certain amino acids.[1][2] The enzyme dihydrofolate reductase (DHFR) is responsible for the reduction of dihydrofolate (DHF) to THF, making it a critical chokepoint in cellular metabolism and a prime target for therapeutic intervention.[2][3]

Folate inhibitors disrupt these essential metabolic pathways, leading to a depletion of the building blocks for DNA, RNA, and proteins, which ultimately hinders cell division and growth.[2] Methotrexate, a well-known folate inhibitor, effectively blocks DHFR, leading to its widespread use in cancer chemotherapy.[2] Similarly, trimethoprim exhibits selective inhibition of bacterial DHFR, establishing its utility as an antibacterial agent.[1] The therapeutic success of these agents has spurred the continued search for novel antifolates with improved efficacy, selectivity, and resistance profiles.

Discovery and Synthesis of this compound

The synthesis of this compound was first reported as part of an effort to explore novel folic acid analogs with potential antibacterial and antitumor activity. The rationale behind its design was to introduce a thioether linkage at the 10-position, altering the electronic and conformational properties of the molecule compared to folic acid.

Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their condensation. A generalized synthetic workflow is presented below.

Figure 1. A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on established methodologies for similar compounds.

Step 1: Synthesis of Diethyl p-aminobenzoyl-L-glutamate

-

To a solution of p-aminobenzoic acid in a suitable organic solvent (e.g., dimethylformamide), add a coupling agent (e.g., dicyclohexylcarbodiimide) and an activating agent (e.g., N-hydroxysuccinimide).

-

Stir the mixture at room temperature for 1 hour.

-

Add diethyl L-glutamate hydrochloride and a base (e.g., triethylamine) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 2-Amino-4-hydroxy-6-mercaptopteridine

-

Treat 2-amino-4-hydroxy-6-chloromethylpteridine with a sulfur source, such as sodium hydrosulfide, in a suitable solvent.

-

Heat the reaction mixture under an inert atmosphere.

-

Acidify the reaction mixture to precipitate the product.

-

Collect the solid by filtration and wash with water.

Step 3: Synthesis of this compound

-

Dissolve 2-amino-4-hydroxy-6-mercaptopteridine and diethyl p-aminobenzoyl-L-glutamate in a suitable solvent (e.g., dimethyl sulfoxide).

-

Add a base (e.g., potassium carbonate) and heat the reaction mixture.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, acidify the reaction mixture to precipitate the diethyl ester of this compound.

-

Hydrolyze the ester using aqueous sodium hydroxide.

-

Acidify the solution to precipitate this compound.

-

Purify the final product by recrystallization.

Initial Characterization and Biological Activity

The initial characterization of this compound focused on its potential as an antibacterial agent. Preliminary studies have also been conducted on related compounds, such as N10-methyl-4-thiofolic acid, which provide valuable context for the potential activity of this compound.

Quantitative Data

The available quantitative data for this compound and a closely related analog are summarized in the table below.

| Compound | Organism | Assay | Result | Reference |

| This compound | Lactobacillus casei | Growth Inhibition | 50% inhibition at 0.08 µg/mL | [2] |

| This compound | Streptococcus faecium | Growth Inhibition | 50% inhibition at 0.004 µg/mL | [2] |

| N10-methyl-4-thiofolic acid | Streptococcus faecium ATCC 8043 | Growth Inhibition | "Excellent inhibitor" (no quantitative data provided) | [4] |

| N10-methyl-4-thiofolic acid | - | Dihydrofolate Reductase Inhibition | Ineffective inhibitor | [4] |

| N10-methyl-4-thiofolic acid | KB cell culture | Cytotoxicity | No significant activity | [4] |

| N10-methyl-4-thiofolic acid | L1210 leukemia cells (in mice) | Antitumor Activity | No significant activity | [4] |

Table 1. Summary of the initial biological activity data for this compound and N10-methyl-4-thiofolic acid.

Proposed Mechanism of Action

As a folic acid analog, this compound is hypothesized to act as an antifolate. Its primary mechanism of action is expected to be the inhibition of one or more enzymes in the folate metabolic pathway. The most likely target is dihydrofolate reductase (DHFR), which is the primary target of many classical antifolates. However, the finding that N10-methyl-4-thiofolic acid is an ineffective inhibitor of DHFR suggests that this compound may act on other enzymes in the pathway, such as dihydropteroate synthase (DHPS) or thymidylate synthase (TS).

Figure 2. The folate metabolic pathway and potential points of inhibition by this compound.

Recommended Experimental Protocols for Further Characterization

To fully elucidate the therapeutic potential of this compound, further characterization is required. The following experimental protocols are recommended.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay will determine the inhibitory activity of this compound against DHFR.

-

Reagents and Materials:

-

Recombinant human DHFR

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

This compound

-

Methotrexate (positive control)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound and methotrexate in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and DHFR enzyme to each well.

-

Add the serially diluted compounds or the vehicle control to the respective wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

-

Cytotoxicity Assay

This assay will determine the cytotoxic effects of this compound on cancer cells.

-

Reagents and Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and doxorubicin in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted compounds.

-

Incubate the cells for 72 hours.

-

Add the MTT reagent to each well and incubate for another 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each concentration.

-

Determine the IC50 value of this compound by plotting the percent viability against the log of the compound concentration.

-

Antibacterial Susceptibility Testing

This assay will determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria.

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

This compound

-

Ciprofloxacin (positive control)

-

96-well microplates

-

Incubator (37°C)

-

-

Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Prepare serial dilutions of this compound and ciprofloxacin in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Future Directions and Conclusion

This compound represents a novel scaffold in the ongoing search for effective antifolate agents. The initial findings of its antibacterial activity are promising, although its precise mechanism of action remains to be elucidated. The observation that a closely related analog, N10-methyl-4-thiofolic acid, does not inhibit DHFR suggests that this compound may have a different molecular target within the folate pathway, which could be advantageous in overcoming resistance to traditional DHFR inhibitors.

The experimental protocols outlined in this whitepaper provide a clear roadmap for the further characterization of this compound. Determining its inhibitory profile against a panel of folate-dependent enzymes, its cytotoxicity against various cancer cell lines, and its broad-spectrum antibacterial activity will be crucial in assessing its therapeutic potential. This in-depth characterization will not only shed light on the structure-activity relationships of this new class of antifolates but also pave the way for the rational design of more potent and selective analogs for clinical development.

References

Mechanism of action of 10-Thiofolic acid

An In-depth Technical Guide on the Core Mechanism of Action of 10-Thiofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives, particularly N-10-methyl-4-thiofolic acid, represent a class of folic acid analogs with notable antibacterial properties. Unlike classical antifolates such as methotrexate, their mechanism of action does not appear to involve the inhibition of dihydrofolate reductase (DHFR). This guide synthesizes the available scientific literature to provide a detailed understanding of the proposed mechanism of action, supported by experimental data and protocols. The primary mode of action is suggested to be the inhibition of enzymes that utilize cofactor forms of tetrahydrofolate, leading to the disruption of essential biosynthetic pathways in susceptible bacteria.

Introduction

Folic acid (Vitamin B9) is a crucial precursor for the synthesis of various cofactors, collectively known as folates. These cofactors are essential for one-carbon transfer reactions, which are vital for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids. The central enzyme in the folate pathway, dihydrofolate reductase (DHFR), reduces dihydrofolate to tetrahydrofolate (THF), the active form of the vitamin. Consequently, DHFR has been a long-standing target for antimicrobial and anticancer therapies.

This compound and its analogs were developed as potential inhibitors of folate metabolism. A key derivative, N-10-methyl-4-thiofolic acid, has demonstrated significant growth inhibitory effects against the bacterium Streptococcus faecium.[1] However, this compound and related structures were found to be ineffective as inhibitors of DHFR, suggesting an alternative mechanism of action.[1] This paper will delve into the current understanding of how these compounds exert their biological effects, focusing on their likely interaction with downstream enzymes in the folate pathway.

Proposed Mechanism of Action

The primary hypothesis for the mechanism of action of N-10-methyl-4-thiofolic acid is its role as an inhibitor of enzymes that depend on tetrahydrofolate cofactors.[1] After entering the bacterial cell, it is likely metabolized into analogs of THF cofactors, such as 5,10-methylenetetrahydrofolate or 10-formyltetrahydrofolate. These altered cofactors could then act as competitive or non-competitive inhibitors of enzymes crucial for nucleotide and amino acid synthesis.

This targeted inhibition would lead to a depletion of essential building blocks for DNA, RNA, and protein synthesis, ultimately resulting in bacteriostasis or bactericidal effects. The observed potent activity against Streptococcus faecium suggests a high affinity for one or more of the folate-dependent enzymes in this organism.[1]

Signaling Pathway Diagram

Caption: Proposed mechanism of N-10-methyl-4-thiofolic acid action on the bacterial folate pathway.

Quantitative Data

The available literature provides qualitative descriptions of the inhibitory effects of N-10-methyl-4-thiofolic acid. While specific IC50 or Ki values are not detailed in the primary study, the compound's activity is summarized below.

| Compound | Target/Organism | Observed Effect | Reference |

| N-10-methyl-4-thiofolic acid | Streptococcus faecium ATCC 8043 | Excellent growth inhibitor | [1] |

| N-10-methyl-4-thiofolic acid | Dihydrofolate Reductase (DHFR) | Ineffective inhibitor | [1] |

| N-10-methyl-4-thiofolic acid | KB cell culture | No significant activity | [1] |

| N-10-methyl-4-thiofolic acid | L1210 leukemia cells (in mice) | No significant activity | [1] |

Experimental Protocols

To assess the mechanism of action of compounds like this compound, a series of in vitro assays are necessary. Below are detailed methodologies for key experiments.

Bacterial Growth Inhibition Assay

This protocol is designed to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Workflow Diagram

References

10-Thiofolic Acid: A Technical Whitepaper on its Potential Antibacterial and Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 10-Thiofolic acid, a synthetic analog of folic acid. It consolidates the available scientific data on its potential as both an antibacterial and an antitumor agent. This whitepaper details its mechanism of action as an antifolate, presents quantitative data from in vitro studies, outlines experimental methodologies, and visualizes key biological pathways and workflows. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Folic acid is an essential vitamin that plays a critical role in the synthesis of nucleotides, and consequently in DNA replication and repair. Its analogs, known as antifolates, are a well-established class of therapeutic agents that interfere with folate metabolism, thereby inhibiting the proliferation of rapidly dividing cells, such as bacteria and cancer cells. This compound is a structural analog of folic acid where the methylene group at the 10-position is replaced by a sulfur atom. This modification has been investigated for its potential to confer unique biological activities, particularly in the realms of antibacterial and antitumor applications. This whitepaper will delve into the current understanding of this compound's bioactivity, drawing from the available scientific literature.

Antibacterial Properties

The primary antibacterial action of this compound stems from its ability to act as a folate antagonist. By mimicking folic acid, it can inhibit essential enzymatic pathways in bacteria that are dependent on folate metabolites.

Quantitative Data

The in vitro antibacterial activity of this compound has been evaluated against bacterial species that require exogenous folic acid for growth. The following table summarizes the reported 50% growth inhibition data.

| Bacterial Strain | Folic Acid Concentration in Medium (g/mL) | This compound for 50% Inhibition (µg/mL) |

| Lactobacillus casei | 5 x 10⁻¹¹ | 0.0002 |

| Streptococcus faecium | 2.5 x 10⁻¹⁰ | 0.0003 |

Data sourced from DeGraw, J. I., et al. (1975).[1]

Experimental Protocol: Antibacterial Growth Inhibition Assay

The following protocol outlines the methodology used to determine the antibacterial efficacy of this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the growth of Lactobacillus casei and Streptococcus faecium.

Materials:

-

Bacterial strains: Lactobacillus casei (ATCC 7469), Streptococcus faecium (ATCC 8043)

-

Folic acid-free culture medium

-

Folic acid stock solution

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Culture Preparation: Prepare a sterile, folic acid-free culture medium.

-

Inoculation: Inoculate the medium with the respective bacterial strain.

-

Folic Acid Addition: For Lactobacillus casei, supplement the medium with folic acid to a final concentration of 5 x 10⁻¹¹ g/mL. For Streptococcus faecium, supplement to a final concentration of 2.5 x 10⁻¹⁰ g/mL.

-

Test Compound Addition: Prepare serial dilutions of this compound and add them to the inoculated media.

-

Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C for a specified period).

-

Growth Measurement: Monitor bacterial growth by measuring the turbidity of the cultures at 650 nm using a spectrophotometer.

-

Data Analysis: Determine the concentration of this compound that results in a 50% reduction in turbidity compared to a control culture without the inhibitor.

Experimental Workflow

Caption: Workflow for the antibacterial growth inhibition assay.

Potential Antitumor Properties

While this compound has been synthesized and proposed as a potential antitumor agent, there is currently a lack of published in vivo or in vitro studies demonstrating its efficacy against cancer cell lines. However, based on its structural similarity to other well-characterized antifolates, a putative mechanism of action can be proposed.

Proposed Mechanism of Action

Like other folic acid antagonists, this compound is expected to exert its antitumor effects by inhibiting dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound would deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Postulated Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway for antifolate drugs, which is the proposed mechanism for this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Should studies on the antitumor properties of this compound be undertaken, a standard method to assess its cytotoxicity would be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate its IC50 (half-maximal inhibitory concentration).

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cytotoxicity Assay Workflow

Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound has demonstrated potent antibacterial activity in vitro against Lactobacillus casei and Streptococcus faecium. Its mechanism of action is presumed to be through the inhibition of folate metabolism, a pathway that is also a validated target in cancer therapy. While its potential as an antitumor agent is theoretically sound, there is a clear need for empirical evidence to support this hypothesis.

Future research should focus on:

-

In vitro cytotoxicity screening: Evaluating the IC50 of this compound against a panel of human cancer cell lines.

-

Mechanism of action studies: Confirming its inhibitory activity against purified DHFR and investigating its effects on the cell cycle and apoptosis in cancer cells.

-

In vivo efficacy studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models of cancer.

-

Broad-spectrum antibacterial testing: Evaluating its efficacy against a wider range of clinically relevant bacterial pathogens.

The findings from such studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a novel antibacterial or antitumor agent.

References

Spectroscopic Analysis of 10-Thiofolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Thiofolic acid, a derivative of folic acid where the hydroxyl group at the C10 position is substituted with a thiol group, is a compound of interest in medicinal chemistry and drug development. Its structural modification can significantly alter its biological activity, making detailed spectroscopic characterization essential for its identification, purity assessment, and structural elucidation. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound and provides detailed experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of folic acid and the known effects of substituting a hydroxyl group with a thiol group.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.6 | s | 1H | H7 (Pteridine ring) |

| ~7.6 | d | 2H | H12, H16 (p-aminobenzoyl) |

| ~6.6 | d | 2H | H13, H15 (p-aminobenzoyl) |

| ~4.5 | d | 2H | H9 (Methylene bridge) |

| ~4.3 | m | 1H | H19 (Glutamic acid α-CH) |

| ~3.5 | t (broad) | 1H | -SH (Thiol proton) |

| ~2.2 | t | 2H | H21 (Glutamic acid γ-CH₂) |

| ~2.0 | m | 2H | H20 (Glutamic acid β-CH₂) |

| ~11.0-13.0 | br s | 2H | Carboxylic acid -OH |

| ~7.0-8.0 | br s | 2H | Amide -NH₂ |

| ~8.1 | d | 1H | Amide -NH- |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~174 | C22, C23 (Carboxylic acids) |

| ~166 | C18 (Amide carbonyl) |

| ~160 | C4 (Pteridine ring) |

| ~155 | C2 (Pteridine ring) |

| ~152 | C6 (Pteridine ring) |

| ~148 | C11 (p-aminobenzoyl) |

| ~145 | C8a (Pteridine ring) |

| ~129 | C13, C15 (p-aminobenzoyl) |

| ~122 | C14 (p-aminobenzoyl) |

| ~111 | C12, C16 (p-aminobenzoyl) |

| ~52 | C19 (Glutamic acid α-CH) |

| ~45 | C9 (Methylene bridge) |

| ~31 | C20 (Glutamic acid β-CH₂) |

| ~29 | C21 (Glutamic acid γ-CH₂) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3500-3200 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 3400-3300 | Medium | N-H stretch (Amine, Amide) |

| 3000-2850 | Medium | C-H stretch (Aromatic, Alkyl) |

| 2600-2550 | Weak | S-H stretch (Thiol) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1640 | Strong | C=O stretch (Amide) |

| 1600-1450 | Medium | C=C stretch (Aromatic) |

| ~1200 | Medium | C-O stretch |

| ~1100 | Medium | C-N stretch |

Mass Spectrometry (MS) Data (Predicted)

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | [M+H]⁺ | Intact molecule with proton |

| ESI- | [M-H]⁻ | Intact molecule, deprotonated |

| ESI+ | [M+Na]⁺ | Sodium adduct |

| Fragmentation | Varies | Pteridine moiety, p-aminobenzoyl-glutamate moiety, loss of water, loss of CO₂ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (adjust for signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 16 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (adjust for signal-to-noise).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

Data Analysis:

-

Identify the characteristic absorption bands for functional groups such as O-H, N-H, C-H, S-H, C=O, C=C, C-O, and C-N.

-

Compare the obtained spectrum with the predicted data and spectra of similar compounds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive (ESI+) and Negative (ESI-).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 100-1000.

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the precursor ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer.

-

Fragment the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting fragment ions in the second mass analyzer.

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

An In-depth Technical Guide to the Synthesis of 10-Thiofolic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-thiofolic acid derivatives, compounds of significant interest in medicinal chemistry and drug development due to their potential as folate receptor-targeted therapeutic agents. This document details established synthetic methodologies, provides specific experimental protocols, and presents quantitative data for key compounds.

Introduction

Folic acid and its derivatives are essential cofactors in a variety of metabolic pathways, including the synthesis of nucleotides and amino acids. The folate receptor is frequently overexpressed on the surface of various cancer cells, making it an attractive target for the selective delivery of cytotoxic agents. This compound derivatives, which incorporate a sulfur atom at the 10-position of the pteroic acid moiety, represent a class of modified folates designed to exhibit unique chemical properties and biological activities. These modifications can influence receptor binding affinity, internalization, and the subsequent release of conjugated drugs. This guide focuses on the chemical synthesis of these important molecules, providing the necessary information for their preparation and further investigation in drug discovery and development programs.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into two primary approaches: classical multi-step synthesis and more modern modular approaches.

1. Classical Synthesis of N-10-methyl-4-thiofolic Acid:

Two principal routes have been established for the synthesis of N-10-methyl-4-thiofolic acid. Both pathways involve the construction of the pteridine ring system followed by coupling with a modified benzoic acid derivative and finally, the introduction of the L-glutamate moiety.

-

Route A: This pathway commences with the preparation of a substituted pyrimidine, which undergoes a series of reactions including condensation, cyclization, and oxidation to form the thiopteroic acid core.

-

Route B: An alternative approach involves the reaction of 2,5-diamino-4,6-dichloropyrimidine with a pre-formed side chain, followed by displacement of a chloro group with a sulfur nucleophile.

2. General Protocol for Thiolated Folate Derivatives:

A more recent and versatile method involves the direct modification of folic acid. This approach is advantageous for creating a variety of thiolated derivatives with different linker lengths. The general scheme involves three main steps:

-

Synthesis of a Disulfide-Containing Linker: A diol containing a disulfide bond is first synthesized.

-

Esterification: Folic acid is then esterified with the disulfide-containing diol.

-

Reduction: The disulfide bond in the modified folic acid is cleaved using a reducing agent to yield the final thiolated derivative.

Quantitative Data Summary

The following table summarizes key quantitative data for representative this compound derivatives and key intermediates.

| Compound Name | Synthetic Route | Yield (%) | Purity (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| N-10-methyl-4-thiopteroic acid | Classical Route B | - | - | >300 | - |

| N-10-methyl-4-thiofolic acid | Classical Route (from thiopteroic acid) | - | - | - | - |

| Thiol-ethyl Folate (TFa) | General Protocol | 73.19 (conversion rate) | >98.20 | - | ¹H NMR: presence of S-H proton; IR: S-H stretch at 2658 cm⁻¹ |

| 2,2′-Dithiobis-ethanol (SS) | General Protocol Intermediate | 70.13 | >99.44 | 25 | - |

Data not always available in the reviewed literature.

Experimental Protocols

1. Synthesis of N-10-methyl-4-thiopteroic acid (Classical Route B) [1]

A detailed experimental protocol for this multi-step synthesis is outlined below, based on established literature.

-

Step 1: Synthesis of methyl p-[[(2-amino-4-chloro-7,8-dihydro-6-pteridinyl)methyl]methylamino]benzoate:

-

A mixture of 2,5-diamino-4,6-dichloropyrimidine and methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime is reacted to yield the dihydro-pteridinyl intermediate.

-

-

Step 2: Synthesis of p-[[(2-amino-3,4-dihydro-4-thioxo-6-pteridinyl)methyl]methylamino]benzoic acid (N10-methyl-4-thiopteroic acid):

-

The chloro group of the intermediate from Step 1 is displaced using sodium hydrosulfide.

-

Simultaneous air oxidation of the dihydropteridine ring and saponification of the ester group affords the final product.

-

2. General Protocol for the Synthesis of Thiol-Ethyl Folate (TFa) [2]

This protocol provides a modern and adaptable method for the synthesis of thiolated folate derivatives.

-

Step 1: Synthesis of 2,2′-Dithiobis-ethanol (SS):

-

Dissolve 1 mmol of iodine in 10 mL of a 4 mM aqueous potassium iodide solution with stirring until complete dissolution.

-

Add 2 mmol of 2-Hydroxy-1-ethanethiol to the solution and continue the reaction for two hours.

-

Add 10 mL of ethyl acetate to the yellow reaction mixture and stir for 15 minutes.

-

Separate the upper ethyl acetate layer and obtain the disulfide product by rotary evaporation.

-

-

Step 2: Synthesis of S-S-containing diol-modified FA (Fa-SS) via Esterification:

-

Folic acid is esterified with the synthesized 2,2′-Dithiobis-ethanol. Detailed conditions for this step require further optimization based on specific laboratory setups.

-

-

Step 3: Preparation of Thiolated Folic Acid (TFa):

-

Dissolve 0.5 mmol (0.289 g) of Fa-SS in 15 mL of DMSO.

-

Add 0.5 mmol (0.077 g) of dithiothreitol (DTT) to the solution.

-

Carry out the reaction for 10 hours under stirring at 37 °C to yield the final product, Thiol-ethyl Folate.[2]

-

Visualization of Synthetic Workflows

Diagram 1: Classical Synthesis of N-10-methyl-4-thiofolic acid (Route B)

Caption: Synthesis of N-10-methyl-4-thiofolic acid via Route B.

Diagram 2: General Protocol for Thiolated Folate Derivatives

References

In Vitro Biological Activity of 10-Thiofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Thiofolic acid and its derivatives represent a class of compounds with potential as selective antimetabolites. This technical guide provides a comprehensive overview of the in vitro biological activity of a key derivative, N-10-methyl-4-thiofolic acid, summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is collated from published research to facilitate further investigation and drug development efforts in this area.

Core Biological Activities

N-10-methyl-4-thiofolic acid has been evaluated for its effects on bacterial growth and its potential as an anticancer agent through various in vitro assays. The primary findings indicate a potent and selective antibacterial activity, while its efficacy against cancer cell lines and as an enzyme inhibitor appears limited.

Antibacterial Activity

N-10-methyl-4-thiofolic acid has demonstrated significant inhibitory effects on the growth of the bacterium Streptococcus faecium (now known as Enterococcus faecalis).

Enzymatic Inhibition

The compound has been tested for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a common target for antimicrobial and anticancer drugs.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of N-10-methyl-4-thiofolic acid have been assessed in human KB cells (a cell line derived from a nasopharyngeal carcinoma) and murine L1210 leukemia cells.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro biological activity of N-10-methyl-4-thiofolic acid.

| Biological Activity | Test System | Result |

| Antibacterial Activity | Streptococcus faecium ATCC 8043 | Excellent inhibitor of growth |

| Enzyme Inhibition | Dihydrofolate Reductase | Ineffective inhibitor |

| Cytotoxicity | KB cell culture screen | No significant activity |

| Cytotoxicity | L1210 leukemia cells in mice | No significant activity |

Note: Specific quantitative values such as MIC or IC50 were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices and information from commercially available assay kits, as the specific details from the original study on N-10-methyl-4-thiofolic acid were not fully available.

Antimicrobial Susceptibility Testing: Streptococcus faecium

This protocol outlines a standard broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against Streptococcus faecium.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Streptococcus faecium ATCC 8043

-

N-10-methyl-4-thiofolic acid

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture S. faecium in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a serial dilution of N-10-methyl-4-thiofolic acid in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Dihydrofolate Reductase (DHFR) enzyme

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

Assay Buffer (e.g., 50 mM KH2PO4, pH 7.5)

-

N-10-methyl-4-thiofolic acid

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHFR enzyme, and NADPH.

-

Inhibitor Addition: Add varying concentrations of N-10-methyl-4-thiofolic acid to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation of Reaction: Start the reaction by adding the substrate, DHF, to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the uninhibited control. IC50 values can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay: KB and L1210 Cell Lines

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a compound on adherent (KB) or suspension (L1210) cells.

Materials:

-

KB or L1210 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

N-10-methyl-4-thiofolic acid

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed KB cells in a 96-well plate and allow them to adhere overnight. For L1210 cells, seed them directly before adding the compound.

-

Compound Treatment: Add serial dilutions of N-10-methyl-4-thiofolic acid to the cells and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: For KB cells, remove the medium and add solubilization solution to dissolve the formazan crystals. For L1210 cells, the solubilization solution can be added directly.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. IC50 values can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the in vitro evaluation of this compound derivatives.

Methodological & Application

Application Notes and Protocols for Cellular Uptake Assays of 10-Thiofolic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing cellular uptake assays for 10-Thiofolic acid. Given the limited availability of established protocols specific to this compound, this document outlines a detailed, generalized methodology based on established procedures for folic acid and its derivatives. The provided protocols are intended to serve as a starting point for the development and validation of a specific assay for this compound.

Introduction

This compound is a derivative of folic acid where a carbonyl oxygen in the pteridine ring is replaced by a sulfur atom. This modification can alter the molecule's physicochemical properties, including its affinity for folate receptors and transporters, as well as its intracellular metabolism. Understanding the cellular uptake of this compound is crucial for evaluating its potential as a therapeutic or diagnostic agent.

The primary mechanisms for folate uptake in mammalian cells are:

-

Folate Receptors (FRs): High-affinity receptors (FRα and FRβ) that mediate endocytosis of folates.[1] FRs are overexpressed in various cancers.[2]

-

Reduced Folate Carrier (RFC): A bidirectional anion exchanger that functions optimally at neutral pH.[3]

-

Proton-Coupled Folate Transporter (PCFT): A high-affinity transporter that operates at an acidic pH.[3]

This protocol will enable researchers to quantify the cellular uptake of this compound and to begin to elucidate the transport mechanisms involved.

Data Presentation

As no specific quantitative data for this compound uptake is readily available in the literature, the following table provides a template for summarizing experimental findings. Researchers should populate this table with their own validated data.

| Cell Line | Transporter Expression Profile | Incubation Time (min) | Concentration of this compound (µM) | Uptake (pmol/mg protein) | Putative Primary Uptake Mechanism |

| Example Data | |||||

| KB | High FRα, moderate RFC | 60 | 1 | Experimental Value | Folate Receptor |

| HeLa | Moderate FRα, high RFC | 60 | 1 | Experimental Value | Folate Receptor / RFC |

| Caco-2 | High PCFT, moderate RFC | 60 | 1 | Experimental Value | PCFT / RFC |

| CHO-β | Engineered to express FRβ | 60 | 1 | Experimental Value | Folate Receptor |

| Experimental | |||||

| [Insert Cell Line] | [Determine Profile] | ||||

| [Insert Cell Line] | [Determine Profile] |

Experimental Protocols

General Cell Culture

Materials:

-

Folate-free RPMI 1640 or other suitable basal medium

-

Dialyzed Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell lines known to express different folate transporters (e.g., KB, HeLa, IGROV1 for high FR; Caco-2 for high PCFT; CHO cells transfected with specific transporters).

Protocol:

-

Culture cells in folate-free medium supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

For experiments, seed cells in 24-well or 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.[4]

Quantification of this compound

Note: A validated analytical method for quantifying this compound in a cellular matrix is a prerequisite for this assay. High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is the recommended method due to its high sensitivity and specificity.

3.2.1. Sample Preparation for HPLC-MS/MS Analysis

-

After the uptake experiment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

To stabilize the thiol group and prevent degradation, it is recommended to include antioxidants such as ascorbic acid or 2-mercaptoethanol in the lysis and extraction solutions.

-

Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant containing the analyte.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.

3.2.2. HPLC-MS/MS Method Development (Suggested Starting Point)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve ionization.

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) using precursor and product ions specific to this compound.

-

Internal Standard: A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound can be used, but this will require rigorous validation.

Cellular Uptake Assay

Materials:

-

Cultured cells in 24-well or 96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in assay buffer)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (for FR and RFC) or pH 5.5 (for PCFT).

-

Folic acid (for competition assays)

-

Ice-cold PBS

-

Cell lysis buffer

-

BCA Protein Assay Kit

Protocol:

-

On the day of the experiment, aspirate the culture medium from the cells.

-

Wash the cells twice with the appropriate pre-warmed assay buffer (pH 7.4 or 5.5).

-

Add the assay buffer containing various concentrations of this compound to the wells. For competition assays, pre-incubate the cells with a high concentration of folic acid (e.g., 1 mM) for 15-30 minutes before adding this compound.

-

Incubate the plates at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes). To determine the contribution of passive diffusion and non-specific binding, a parallel set of experiments should be conducted at 4°C.

-

To stop the uptake, aspirate the assay buffer and immediately wash the cells three times with ice-cold PBS.[4]

-

Lyse the cells in each well with cell lysis buffer.

-

Collect the cell lysates for quantification of this compound using the developed analytical method (e.g., HPLC-MS/MS).